molecular formula C15H18N4 B8483784 6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Cat. No. B8483784
M. Wt: 254.33 g/mol
InChI Key: JHAGNGFBQHOFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

6-benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

InChI

InChI=1S/C15H18N4/c16-14-12-9-11(8-10-4-2-1-3-5-10)6-7-13(12)18-15(17)19-14/h1-5,11H,6-9H2,(H4,16,17,18,19)

InChI Key

JHAGNGFBQHOFEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CC3=CC=CC=C3)C(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, when n is the bridging group --CH2 --, an appropriately substituted or unsubstituted phenylmethyl bromide, for example, 2-chlorophenylmethyl bromide, is reacted with triphenylphosphine in toluene, affording the corresponding phenylmethyltriphenylphosphonium bromide. The so-prepared phosphonium bromide is then treated with n-butyllithium, and reacted with 1,4-cyclohexanedione mono-ethylene ketal, yielding the appropriate 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane. The 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane is in turn reduced with hydrogen gas in the presence of 10% palladium on charcoal, giving the corresponding 8-phenylmethyl-1,4-dioxaspiro[4.5]-decane. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, affording the corresponding 4-phenylmethylcyclohexanone. The 4-phenylmethylcyclohexanone is then reacted with cyanoguanidine, as previously described, yielding the targeted 2,4-diamino-6-phenylmethyl-5,6,7,8-tetrahydroquinazoline. Example 2 provides a detailed description of how this reaction is conducted.
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